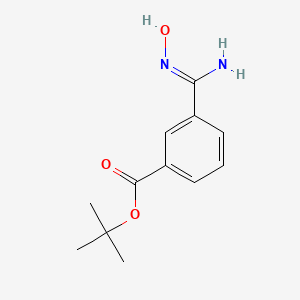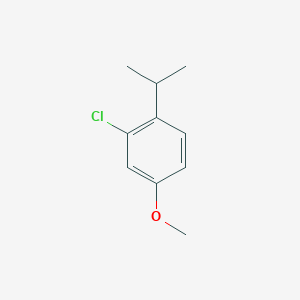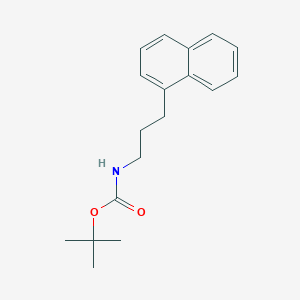
tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a propyl chain linked to a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(naphthalen-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 3-(naphthalen-1-yl)propylamine
Substitution: Various alkyl or aryl carbamates
Scientific Research Applications
tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets. The naphthalene ring may also play a role in binding to hydrophobic pockets in proteins, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
- tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-(naphthalen-1-yl)propyl)carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
tert-butyl N-(3-naphthalen-1-ylpropyl)carbamate |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)21-17(20)19-13-7-11-15-10-6-9-14-8-4-5-12-16(14)15/h4-6,8-10,12H,7,11,13H2,1-3H3,(H,19,20) |
InChI Key |
RLORSHUIBOJPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)


![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
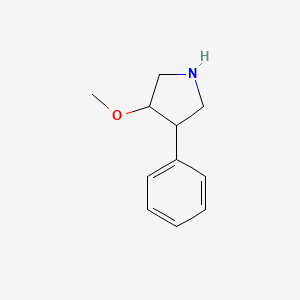
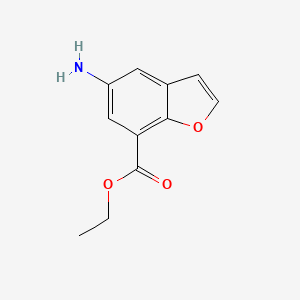

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)

